DBCO-PEG4-HyNic structure and functional groups
DBCO-PEG4-HyNic structure and functional groups
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the structure, functional groups, and applications of the heterobifunctional linker, DBCO-PEG4-HyNic. It is designed to assist researchers in the fields of bioconjugation, drug delivery, and diagnostics in utilizing this versatile molecule for the synthesis of complex biomolecular conjugates, such as antibody-drug conjugates (ADCs).
Core Structure and Functional Groups
DBCO-PEG4-HyNic is a sophisticated crosslinker that incorporates three key chemical entities: a Dibenzocyclooctyne (DBCO) group, a polyethylene glycol (PEG) spacer, and a Hydrazinonicotinamide (HyNic) moiety. This unique combination of functional groups allows for a two-step, orthogonal conjugation strategy, enabling the precise and efficient linking of two different molecules.
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Dibenzocyclooctyne (DBCO): This is a strained alkyne that serves as the reactive partner in copper-free "click chemistry," specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. The significant ring strain of the cyclooctyne ring allows it to react rapidly and selectively with azide-containing molecules without the need for a cytotoxic copper catalyst. This bioorthogonal reaction is highly efficient and proceeds under mild, physiological conditions, making it ideal for conjugations involving sensitive biomolecules.
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Polyethylene Glycol (PEG4): The linker contains a hydrophilic spacer consisting of four repeating ethylene glycol units. This PEG4 spacer enhances the solubility of the entire molecule and the resulting conjugate in aqueous buffers. Furthermore, the PEG spacer reduces steric hindrance between the conjugated molecules and can help minimize aggregation.
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Hydrazinonicotinamide (HyNic): The HyNic group contains a reactive hydrazine moiety. This functional group is used to conjugate the linker to molecules containing a carbonyl group (an aldehyde or a ketone) through the formation of a stable hydrazone bond. This reaction is also highly specific and can be carried out under mild conditions.
The overall structure allows for a sequential and controlled conjugation process. Typically, one biomolecule is functionalized with an azide group to react with the DBCO end of the linker, while a second molecule is modified to contain a carbonyl group for reaction with the HyNic end.
Physicochemical and Quantitative Data
The following table summarizes the key quantitative and physicochemical properties of DBCO-PEG4-HyNic.
| Property | Value | References |
| Chemical Formula | C₃₈H₄₆N₆O₇ | |
| Molecular Weight | 698.81 g/mol | |
| Purity | >90% | |
| Physical Form | Oil | |
| Solubility | Soluble in DCM, acetonitrile, DMF, and DMSO. | |
| 10 mM in DMSO | ||
| Storage Conditions | Store at -20°C, desiccated. | |
| DBCO Group Stability | DBCO-modified IgG loses about 3-5% of its reactivity toward azides over 4 weeks at 4°C or -20°C. Avoid azide- and thiol-containing buffers for long-term storage. |
Experimental Protocols
The following are detailed, representative protocols for the two key reactions involving DBCO-PEG4-HyNic. These should be considered as starting points and may require optimization for specific applications.
Protocol 1: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with an Azide-Modified Antibody
This protocol describes the conjugation of DBCO-PEG4-HyNic to an antibody that has been previously functionalized with azide groups.
Materials:
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Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)
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DBCO-PEG4-HyNic
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Anhydrous DMSO
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Reaction buffer: Phosphate-buffered saline (PBS), pH 7.4
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Quenching reagent (optional, e.g., an excess of a small molecule azide)
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Purification system (e.g., size-exclusion chromatography)
Procedure:
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Preparation of DBCO-PEG4-HyNic Stock Solution:
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Allow the vial of DBCO-PEG4-HyNic to warm to room temperature before opening to prevent moisture condensation.
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Prepare a 10 mM stock solution of DBCO-PEG4-HyNic in anhydrous DMSO.
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Reaction Setup:
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To the azide-modified antibody solution, add the DBCO-PEG4-HyNic stock solution to achieve a 5- to 20-fold molar excess of the linker. The final DMSO concentration in the reaction mixture should ideally be kept below 10% to avoid protein precipitation.
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Gently mix the reaction solution by pipetting or gentle vortexing.
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Incubation:
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Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. The optimal reaction time should be determined empirically.
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Quenching (Optional):
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To quench any unreacted DBCO groups, a small molecule azide can be added in excess and incubated for an additional 30 minutes.
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Purification:
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Remove the excess, unreacted DBCO-PEG4-HyNic and any quenching reagent by size-exclusion chromatography (SEC) using an appropriate resin for the size of the antibody.
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Characterization:
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The resulting DBCO-PEG4-HyNic-conjugated antibody can be characterized by UV-Vis spectroscopy, mass spectrometry (to determine the degree of labeling), and functional assays to ensure the antibody's binding activity is retained.
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Protocol 2: Hydrazone Bond Formation with a Carbonyl-Containing Payload
This protocol describes the conjugation of the HyNic-functionalized antibody (from Protocol 1) to a payload molecule containing an aldehyde or ketone group.
Materials:
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DBCO-PEG4-HyNic-conjugated antibody
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Carbonyl-containing payload (e.g., a drug, toxin, or fluorescent dye)
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Anhydrous DMSO or other suitable organic solvent for the payload
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Reaction buffer: Aniline-containing buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM aniline, pH 6.0)
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Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
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Preparation of Payload Stock Solution:
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Dissolve the carbonyl-containing payload in a suitable anhydrous organic solvent (e.g., DMSO) to a high concentration.
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Reaction Setup:
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To the DBCO-PEG4-HyNic-conjugated antibody solution, add the payload stock solution to achieve a 3- to 10-fold molar excess of the payload.
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The reaction is typically performed in a slightly acidic buffer (pH 5.5-6.5) to facilitate hydrazone formation. The addition of aniline as a catalyst can significantly increase the reaction rate.
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Incubation:
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Incubate the reaction mixture at room temperature for 2-16 hours. The progress of the reaction can be monitored by techniques such as HPLC or SDS-PAGE.
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Purification:
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Remove the excess, unreacted payload by size-exclusion chromatography, dialysis, or tangential flow filtration.
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Characterization:
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The final antibody-drug conjugate should be thoroughly characterized to determine the drug-to-antibody ratio (DAR), aggregation levels, and in vitro and in vivo efficacy and safety.
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Visualized Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow for creating an antibody-drug conjugate using DBCO-PEG4-HyNic and the general mechanism of action for such a conjugate.
Caption: Workflow for the synthesis of an antibody-drug conjugate using DBCO-PEG4-HyNic.
Caption: General mechanism of action for an antibody-drug conjugate.
